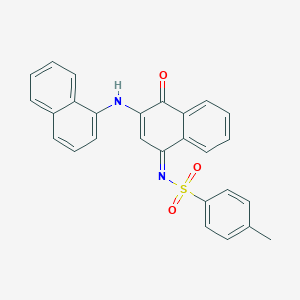
4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as MNOS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The exact mechanism of action of 4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is not fully understood. However, studies have shown that 4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide inhibits the activity of certain enzymes, which are involved in the inflammatory response and cancer cell proliferation. 4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide also induces apoptosis in cancer cells and inhibits the growth of bacteria.
Biochemical and Physiological Effects:
4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. 4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have antibacterial activity against various strains of bacteria.
实验室实验的优点和局限性
4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is also stable and can be stored for extended periods without significant degradation. However, 4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has some limitations. It is not very soluble in water, which can make it challenging to use in aqueous solutions. 4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide also has limited stability under acidic conditions.
未来方向
There are several potential future directions for 4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide research. One area of interest is the development of 4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide-based drugs for the treatment of inflammatory diseases, cancer, and bacterial infections. 4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide can also be further studied for its potential applications in material science, such as the development of new dyes and catalysts. Additionally, 4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide can be explored for its potential use in environmental science, such as the removal of heavy metals from soil and water.
合成方法
4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide can be synthesized through a multistep process involving the reaction of 1-naphthylamine and 4-methylbenzenesulfonyl chloride in the presence of a base, followed by the condensation of the resulting product with 4-hydroxy-1-naphthaldehyde. The final product can be obtained through the addition of sulfonamide and acetic anhydride.
科学研究应用
4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In material science, 4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been used as a dye for solar cells and as a catalyst for organic reactions. In environmental science, 4-methyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been used for the removal of heavy metals from wastewater.
属性
分子式 |
C27H20N2O3S |
|---|---|
分子量 |
452.5 g/mol |
IUPAC 名称 |
(NZ)-4-methyl-N-[3-(naphthalen-1-ylamino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C27H20N2O3S/c1-18-13-15-20(16-14-18)33(31,32)29-25-17-26(27(30)23-11-5-4-10-22(23)25)28-24-12-6-8-19-7-2-3-9-21(19)24/h2-17,28H,1H3/b29-25- |
InChI 键 |
WFEWQRVKCAOTEO-GNVQSUKOSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC5=CC=CC=C54 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC5=CC=CC=C54 |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-phenylethyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284846.png)
![3-(2-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284849.png)
![3-(3-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284851.png)
![3-(4-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284852.png)
![pentyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284855.png)
![isobutyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284856.png)
![isopropyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284857.png)
![sec-butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284859.png)
![propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284860.png)
![cyclohexyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284861.png)
![N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284863.png)
![5-(4-methoxyphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284865.png)
![N-(4-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284868.png)
![methyl 4-[(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284869.png)